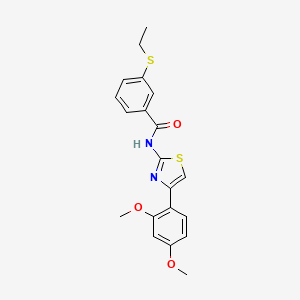

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide, also known as DMTB, is a potent inhibitor of the enzyme, N-myristoyltransferase (NMT). NMT is an essential enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine residue of many eukaryotic proteins. DMTB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, malaria, and viral infections.

Scientific Research Applications

Photocatalytic Intermolecular Carboarylation

This compound has been utilized in photocatalytic intermolecular carboarylation of alkenes . The process involves selective C–O bond cleavage of diarylethers, where arylbenzothiazolylether diazonium salts, derived from such compounds, act as dual-function reagents . This method allows for the transformation of a wide range of alkenes, with the benzothiazolyl moiety serving as a formyl precursor and providing a site for cross-coupling, indicating significant transformability .

Antimicrobial and Anticancer Activities

Thiazole derivatives, which include the core structure of this compound, are known for their antimicrobial and anticancer activities . They have been used to synthesize compounds that exhibit cytotoxicity against various human tumor cell lines, including prostate cancer . This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment.

Neuroprotective Applications

The thiazole ring, a key feature of this compound, is associated with neuroprotective properties . It’s found in Vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system and the synthesis of neurotransmitters like acetylcholine . This suggests that derivatives of this compound could be explored for their neuroprotective benefits.

Antitumor and Cytotoxic Drug Development

Research has shown that thiazole derivatives can be synthesized into compounds with antitumor and cytotoxic effects . These compounds have been tested for their efficacy on human tumor cell lines, providing a foundation for the development of new antitumor drugs .

Agricultural Chemical Applications

The thiazole structure is also significant in the field of agriculture , where it’s used in the formulation of fungicides, bactericides, and herbicides . The stability and binding capabilities of thiazole derivatives make them suitable for protecting crops against various diseases and pests.

Environmental Protection Agency (EPA) Involvement

Compounds with the thiazole ring, including this specific compound, are listed in databases by organizations like the U.S. Environmental Protection Agency (EPA) , indicating their relevance in environmental safety and regulations . This underscores the importance of understanding the environmental impact and safety profile of such chemicals.

properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-13(10-15)19(23)22-20-21-17(12-27-20)16-9-8-14(24-2)11-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHKUJLQXMPRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2889419.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)

![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)